molecular formula C5H11N3 B6189022 3-azidopentane CAS No. 64330-33-2

3-azidopentane

Cat. No.: B6189022
CAS No.: 64330-33-2
M. Wt: 113.16 g/mol
InChI Key: JQESRCCJBPXGFL-UHFFFAOYSA-N
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Description

3-Azidopentane is an organic compound with the molecular formula C5H11N3 It consists of a five-carbon chain with an azide group (-N3) attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Azidopentane can be synthesized through the nucleophilic substitution reaction of 3-bromopentane with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Azidopentane undergoes various chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Cycloaddition: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Substitution: The azide group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Substitution: Sodium azide in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Reduction: 3-Aminopentane.

    Cycloaddition: 1,2,3-Triazoles.

    Substitution: Various substituted pentanes depending on the nucleophile used.

Scientific Research Applications

3-Azidopentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazoles through cycloaddition reactions.

    Biology: Employed in bioconjugation techniques to label biomolecules with azide groups for subsequent click chemistry reactions.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the preparation of advanced materials, such as polymers and liquid crystals, through click chemistry.

Mechanism of Action

The mechanism of action of 3-azidopentane primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction is widely used in click chemistry due to its high efficiency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-Azidopentane: Similar structure but with the azide group attached to the first carbon atom.

    2-Azidopentane: Similar structure but with the azide group attached to the second carbon atom.

    4-Azidopentane: Similar structure but with the azide group attached to the fourth carbon atom.

Uniqueness

3-Azidopentane is unique due to the position of the azide group on the third carbon atom, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its analogs.

Properties

CAS No.

64330-33-2

Molecular Formula

C5H11N3

Molecular Weight

113.16 g/mol

IUPAC Name

3-azidopentane

InChI

InChI=1S/C5H11N3/c1-3-5(4-2)7-8-6/h5H,3-4H2,1-2H3

InChI Key

JQESRCCJBPXGFL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N=[N+]=[N-]

Purity

95

Origin of Product

United States

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